molecular formula C18H15CrN3O6 B1240946 Chromium nicotinate CAS No. 64452-96-6

Chromium nicotinate

Cat. No.: B1240946
CAS No.: 64452-96-6
M. Wt: 421.3 g/mol
InChI Key: KIGCABNRICVESE-UHFFFAOYSA-N
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Description

Chromium nicotinate, also known as chromium (III) nicotinate, is a compound formed by the combination of chromium and nicotinic acid (vitamin B3). It is commonly used as a dietary supplement to address chromium deficiencies and to support glucose metabolism. Chromium is an essential trace element that plays a crucial role in the metabolism of carbohydrates, lipids, and proteins by enhancing the action of insulin .

Scientific Research Applications

Chromium nicotinate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Chromium nicotinate, also known as Chromium(III) nicotinate, primarily targets the insulin receptors in the body . Insulin is a hormone that plays a crucial role in regulating blood glucose levels. Chromium increases insulin binding to cells, increases insulin receptor density, and activates insulin receptor kinase, leading to enhanced insulin sensitivity .

Mode of Action

This compound potentiates insulin signaling cascades. It upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor (IR) . Upon activation by ligands, the intracellular β-subunit of IR autophosphorylates and activates the tyrosine kinase domain of the IR. This is followed by the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) .

Biochemical Pathways

This compound is involved in the metabolism of glucose, insulin, and blood lipids . It plays a role in the insulin-mediated reactions that help maintain normal glucose metabolism and peripheral nerve function . The IR-mediated signaling pathway involves the phosphorylation of multiple intracellular domains and protein kinases, and downstream effector molecules .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly absorbed into the blood and is slowly eliminated after oral administration . This could lead to the accumulation of chromium in vivo . .

Result of Action

The action of this compound results in enhanced insulin sensitivity, which helps maintain normal glucose metabolism . In chromium deficiency, intravenous administration of this compound results in the normalization of the glucose tolerance curve from the diabetic-like curve typical of chromium deficiency .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability and absorption of chromium can be improved with the presence of niacin (B3) . .

Biochemical Analysis

Biochemical Properties

Chromium nicotinate plays a crucial role in biochemical reactions, particularly in the metabolism of glucose, insulin, and blood lipids. It is an essential activator of insulin-mediated reactions, helping to maintain normal glucose metabolism and peripheral nerve function . This compound increases insulin binding to cells, enhances insulin receptor density, and activates insulin receptor kinase, leading to improved insulin sensitivity . It interacts with various enzymes and proteins, including phosphatidylinositol 2-kinase (PI3K) and regulatory proteins involved in insulin signal transduction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating insulin signaling pathways, gene expression, and cellular metabolism . In individuals with type 2 diabetes, this compound supplementation has been shown to normalize the glucose tolerance curve and improve insulin sensitivity . Additionally, it supports healthy metabolism by aiding in the absorption and distribution of nutrients from food . This compound also exhibits anti-aging effects by reducing oxidative damage and promoting healthy cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an essential nutrient in glucose, insulin, and lipid metabolism. This compound potentiates insulin signaling cascades by affecting effector molecules downstream of the insulin receptor . Upon activation by ligands, the intracellular β-subunit of the insulin receptor autophosphorylates and activates the tyrosine kinase domain, followed by the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including PI3K . This enhances insulin sensitivity and promotes glucose uptake by cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally stable and does not degrade easily . Long-term studies have shown that this compound supplementation can lead to sustained improvements in insulin sensitivity and glucose metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound supplementation at doses of 200-800 μg/day can improve glucose metabolism and lipid profiles in animals . High doses of this compound may lead to toxic or adverse effects, including oxidative stress and damage to cellular components . It is important to determine the optimal dosage range to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes and cofactors such as PI3K and regulatory proteins involved in insulin signal transduction . This compound enhances insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor . This leads to improved glucose uptake and utilization by cells, as well as better lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Once transported through the cell membrane, chromium (VI) is rapidly reduced to chromium (III), which subsequently binds to macromolecules or conjugates with proteins . Chromium (III) may be bound to transferrin or other plasma proteins, or as complexes such as glucose tolerance factor (GTF) . This facilitates its distribution and accumulation in target tissues, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in insulin signaling and glucose metabolism . It may also be found in other cellular compartments, such as the nucleus, where it can influence gene expression and other cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium nicotinate can be synthesized by reacting chromic acid with nicotinic acid. The process involves dissolving chromic acid and nicotinic acid in water, adjusting the pH value, and then filtering, washing, and drying the resulting precipitate to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by combining chromium (III) salts, such as chromic chloride or chromic nitrate, with nicotinic acid in the presence of water and sodium hydroxide. The order of addition and specific conditions may vary, but the general process involves forming a polymeric complex of chromium (III), oxygen-bound nicotinate, hydroxide, and water .

Chemical Reactions Analysis

Types of Reactions: Chromium nicotinate undergoes various chemical reactions, including:

    Oxidation: Chromium (III) can be oxidized to chromium (VI) under specific conditions.

    Reduction: Chromium (VI) can be reduced back to chromium (III) using reducing agents.

    Substitution: Ligand exchange reactions where nicotinic acid ligands can be replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or ascorbic acid.

    Substitution: Ligand exchange can occur in the presence of other ligands and appropriate solvents.

Major Products:

Comparison with Similar Compounds

Uniqueness: Chromium nicotinate is unique due to its combination with nicotinic acid, which enhances its bioavailability and absorption in the body. This makes it more effective in addressing chromium deficiencies and supporting glucose metabolism compared to other chromium compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Chromium nicotinate can be achieved through the reaction of chromium chloride with nicotinic acid in the presence of a base.", "Starting Materials": [ "Chromium chloride", "Nicotinic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve chromium chloride in water to form a solution.", "Add nicotinic acid to the solution and stir.", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to around 7.", "Heat the solution to around 80-90°C and stir for several hours.", "Filter the resulting solid and wash with water.", "Dry the solid in an oven at around 60°C.", "The resulting product is Chromium nicotinate." ] }

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake.

CAS No.

64452-96-6

Molecular Formula

C18H15CrN3O6

Molecular Weight

421.3 g/mol

IUPAC Name

chromium;pyridine-3-carboxylic acid

InChI

InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);

InChI Key

KIGCABNRICVESE-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Cr+3]

Canonical SMILES

C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.[Cr]

64452-96-6

Synonyms

chromium niacinate
chromium nicotinic acid complex
Cr-NAC
Cr-nicotinic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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